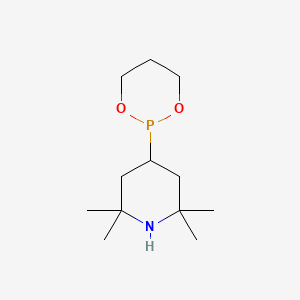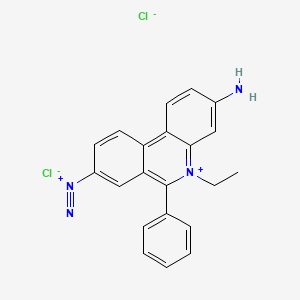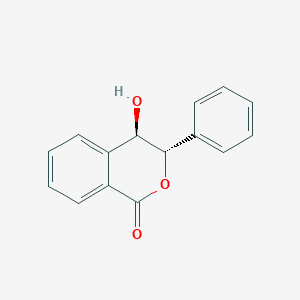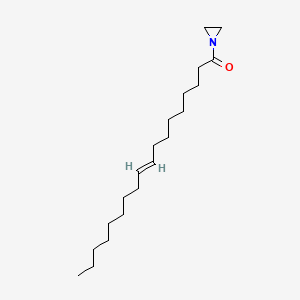
1-Oleoylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oleoylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure this compound, specifically, is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oleoylaziridine can be synthesized through several methods. One common approach involves the reaction of oleic acid with aziridine under specific conditions. The process typically requires a catalyst to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the efficiency and selectivity of the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants. The use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oleoylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or other oxygenated derivatives, while substitution reactions can produce a wide range of substituted aziridines.
Aplicaciones Científicas De Investigación
1-Oleoylaziridine has found applications in various scientific fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research has explored its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA and proteins.
Industry: this compound is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-oleoylaziridine exerts its effects involves its highly reactive aziridine ring. This ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various molecular targets. These interactions can disrupt normal cellular processes, making the compound useful in therapeutic applications. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Aziridine: The parent compound of 1-oleoylaziridine, known for its high reactivity and use in various chemical reactions.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity but different structural properties.
Epoxide: A three-membered oxygen-containing heterocycle with comparable ring strain and reactivity.
Uniqueness: this compound stands out due to its derivation from oleic acid, which imparts unique lipophilic properties. This makes it particularly useful in applications where both reactivity and solubility in organic solvents are desired. Its ability to undergo a wide range of chemical reactions further enhances its versatility in research and industrial applications.
Propiedades
Número CAS |
63021-11-4 |
|---|---|
Fórmula molecular |
C20H37NO |
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
(E)-1-(aziridin-1-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-21/h9-10H,2-8,11-19H2,1H3/b10-9+ |
Clave InChI |
VGKVWFYBHNBKPA-MDZDMXLPSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)N1CC1 |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



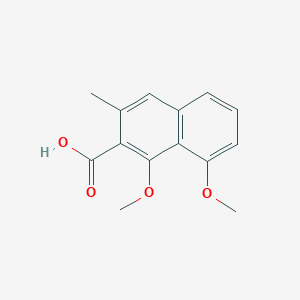
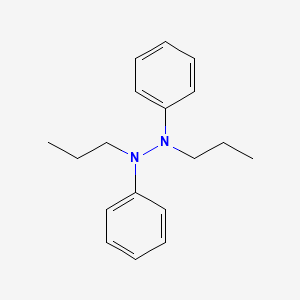
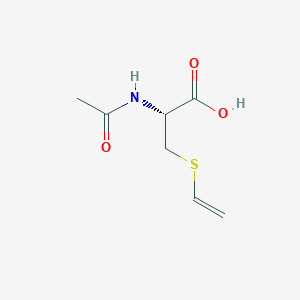
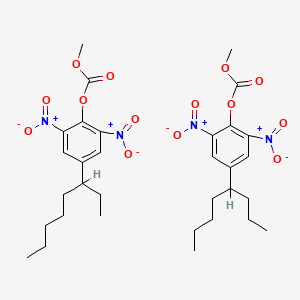
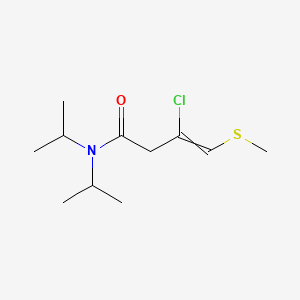
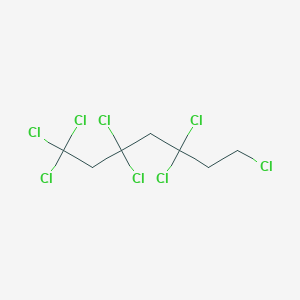
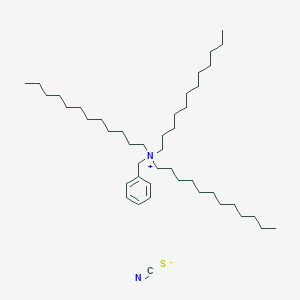
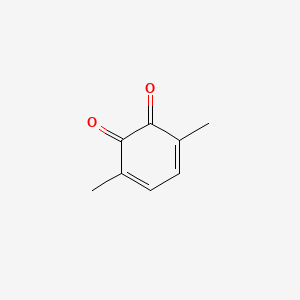
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
